molecular formula C8H5ClF2O2 B1432626 4-Chloro-3,5-difluorophenylacetic acid CAS No. 1000566-17-5

4-Chloro-3,5-difluorophenylacetic acid

Cat. No. B1432626
M. Wt: 206.57 g/mol
InChI Key: DSNDWLRWEGZWDG-UHFFFAOYSA-N
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Description

“4-Chloro-3,5-difluorophenylacetic acid” is a chemical compound with the CAS Number: 1000566-17-5 . It has a molecular weight of 206.58 and its IUPAC name is (4-chloro-3,5-difluorophenyl)acetic acid . The physical form of this compound is solid .


Molecular Structure Analysis

The InChI code for “4-Chloro-3,5-difluorophenylacetic acid” is 1S/C8H5ClF2O2/c9-8-5(10)1-4(2-6(8)11)3-7(12)13/h1-2H,3H2,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“4-Chloro-3,5-difluorophenylacetic acid” is a solid at room temperature . It has a molecular weight of 206.58 .

Scientific Research Applications

Chromatographic Separation

4-Chloro-3,5-difluorophenylacetic acid's positional isomers have been studied in the context of chromatographic separation. Techniques like high-performance liquid chromatography, capillary zone electrophoresis, gas chromatography, and supercritical fluid chromatography have been used for this purpose. The research emphasizes understanding the separation mechanisms by varying parameters such as temperature, stationary phase type, and mobile phase pH (Zhou et al., 2000).

Synthesis Methods

The synthesis of 3,5-Difluorophenylacetic acid from 3,5-difluoro-bromobenzene through the Grignard reaction was explored, demonstrating its chemical preparation and potential for various applications in scientific research (Lin Yuan-bin, 2007).

Electrochemical Destruction in Environmental Cleanup

Studies have been conducted on the electrochemical destruction of chlorophenoxy herbicides, including compounds similar to 4-Chloro-3,5-difluorophenylacetic acid. These methods, like anodic oxidation and electro-Fenton using boron-doped diamond electrodes, are crucial for environmental cleanup and managing herbicide pollution (Brillas et al., 2004).

Analysis of Global Trends in Herbicide Studies

Global trends and gaps in the studies of herbicides, including compounds like 4-Chloro-3,5-difluorophenylacetic acid, have been analyzed. This research provides insights into the specific characteristics of herbicide toxicity and mutagenicity, contributing significantly to understanding the environmental and health impacts of such chemicals (Zuanazzi et al., 2020).

Removal from Water Sources

Efforts to remove chlorophenoxyacetic acids from polluted water sources have been studied extensively. These efforts are critical in addressing the environmental impact of such compounds, including 4-Chloro-3,5-difluorophenylacetic acid, and ensuring the safety of water for agricultural and drinking purposes (EvyAliceAbigail et al., 2017).

Advanced Electrochemical Oxidation Methods

Advanced electrochemical oxidation methods like electro-Fenton and photoelectro-Fenton have been used to degrade similar chlorophenoxy herbicides in aqueous mediums. This degradation is vital for managing the environmental impact of these herbicides (Boye et al., 2002).

Peroxi-Coagulation Method for Degradation

The peroxi-coagulation method has been explored for the degradation of chlorophenoxy herbicides, including compounds akin to 4-Chloro-3,5-difluorophenylacetic acid. This method is effective in acidic aqueous media, showing promise for environmental remediation (Brillas et al., 2003).

Safety And Hazards

The specific safety and hazard information for “4-Chloro-3,5-difluorophenylacetic acid” is not provided in the search results. For detailed safety information, it’s recommended to refer to the compound’s Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-(4-chloro-3,5-difluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O2/c9-8-5(10)1-4(2-6(8)11)3-7(12)13/h1-2H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNDWLRWEGZWDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3,5-difluorophenylacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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